molecular formula C15H17N3O4 B14080267 Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Cat. No.: B14080267
M. Wt: 303.31 g/mol
InChI Key: NKGHPSGMQBDRGQ-UHFFFAOYSA-N
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Description

Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a chemical compound with the molecular formula C15H17N3O4 It is known for its unique structure, which includes a pyrimidine ring substituted with an ethoxyphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl {2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
  • Methyl {2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
  • Methyl {2-[(4-bromophenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Uniqueness

Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 2-[2-(4-ethoxyanilino)-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C15H17N3O4/c1-3-22-12-6-4-10(5-7-12)16-15-17-11(8-13(19)18-15)9-14(20)21-2/h4-8H,3,9H2,1-2H3,(H2,16,17,18,19)

InChI Key

NKGHPSGMQBDRGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CC(=O)OC

Origin of Product

United States

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